4-Butyl-3-iodobenzoic acid
Overview
Description
4-Butyl-3-iodobenzoic acid is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12. The purity is usually 95%.
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Scientific Research Applications
Radiochemical Labeling
One of the notable applications involves the development of acylation agents for the radioiodination of monoclonal antibodies, aiming to maximize label retention in tumor cells following internalization. The introduction of polar substituents, such as in N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate ([131I]SGMIB), has been shown to impede the transport of labeled catabolites across cell membranes, enhancing the retention of radioactivity within cells. This approach demonstrates the potential of modified iodobenzoic acids in improving the efficacy of radioimmunotherapy (Vaidyanathan et al., 2001).
Synthesis and Catalysis
Another application is in the synthesis of complex organic molecules. For instance, the bismuth-based cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide showcases the role of iodobenzoic acid derivatives in catalytic cycles involving C-H bond activation and CO2 insertion (Kindra & Evans, 2014). Moreover, the synthesis of 4-tert-butyl-iodobenzene from 4-tert-butylbenzoic acid underlines the efficiency and cost-effectiveness of using iodobenzoic acid derivatives as precursors in organic synthesis (Yang Yu-ping, 2005).
Mechanistic Studies and Oxidation Chemistry
Iodobenzoic acid derivatives have also been instrumental in mechanistic studies and the development of novel oxidation chemistry. The catalytic use of iodine(V) reagents, such as o-Iodoxybenzoic acid (IBX), in single electron transfer-based oxidation processes, exemplifies the utility of these compounds in selective organic transformations. Such reagents facilitate oxidations adjacent to carbonyl functionalities and at benzylic carbon centers, offering a chemoselective tool for the synthesis of alpha,beta-unsaturated carbonyl compounds and conjugated aromatic systems (Nicolaou et al., 2002).
Environmental and Biological Applications
Beyond synthetic applications, iodobenzoic acids have found roles in environmental and biological studies. The investigation of the disposition and metabolic fate of iodobenzoic acids in rats, using techniques such as inductively coupled plasma mass spectrometry, has provided insights into the biotransformation and excretion of these compounds. Such studies are crucial for understanding the environmental impact and biological interactions of iodobenzoic acids and their derivatives (Jensen et al., 2004).
Properties
IUPAC Name |
4-butyl-3-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYDZDRDOSJJLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660920 | |
Record name | 4-Butyl-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131588-07-2 | |
Record name | 4-Butyl-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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